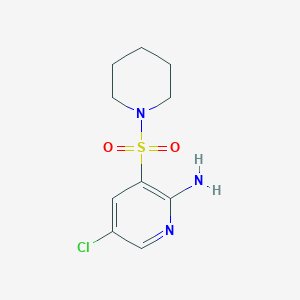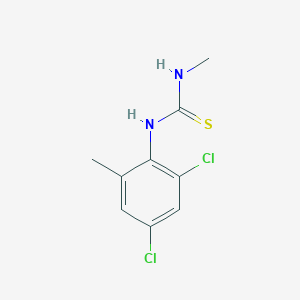![molecular formula C12H17BrN2O B1411970 N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine CAS No. 1774912-32-1](/img/structure/B1411970.png)
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine
Vue d'ensemble
Description
“N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine” is a chemical compound with a molecular weight of 243.15 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H15BrN2/c1-10(2,3)13-7-9-5-4-8(11)6-12-9/h4-6,13H,7H2,1-3H3" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.15 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Applications De Recherche Scientifique
Mechanism of Intra-molecular Amination
Research by Loones et al. (2007) examined the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines, a category closely related to N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine. This study unraveled the mechanism of ring closure in auto-tandem amination. Depending on the substrate, a combination of Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution was observed, with theoretical calculations supporting these findings (Loones et al., 2007).
Catalysis in Amination Reactions
The work by Lang et al. (2001) focused on the amination of aryl halides, demonstrating how bromopyridine was converted to aminopyridine using copper catalysis. This study highlights the utility of these reactions in synthesizing various compounds, potentially including N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine derivatives (Lang et al., 2001).
Synthesis of Novel Pyridine Derivatives
Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives, including those related to N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine, through Suzuki cross-coupling reactions. Density functional theory (DFT) studies provided insights into the reaction pathways and potential applications of these derivatives (Ahmad et al., 2017).
Palladium-Catalyzed Selective Amination
Ji et al. (2003) reported on the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. Their findings indicate the potential for high selectivity and yield in synthesizing aminopyridines, which could be applied to N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine synthesis (Ji et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-15(12-4-6-16-7-5-12)9-11-3-2-10(13)8-14-11/h2-3,8,12H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPYKMJNLTCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=C(C=C1)Br)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




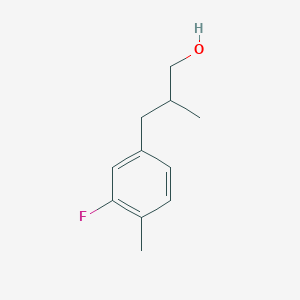

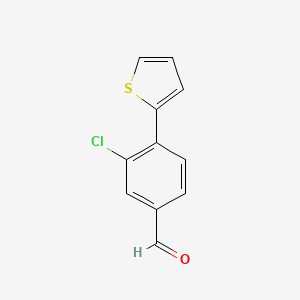
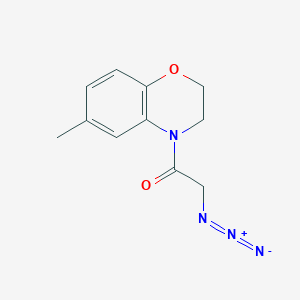
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride](/img/structure/B1411894.png)
![sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1411895.png)
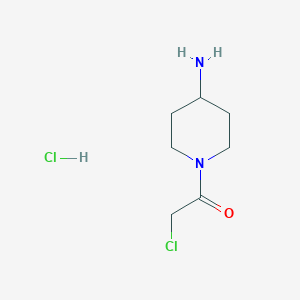
![(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1411898.png)
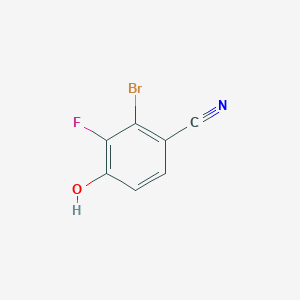
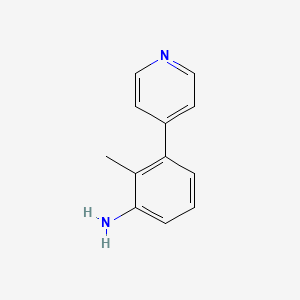
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)
